molecular formula C6H5ClOS B171876 3-Thiopheneacetyl chloride CAS No. 13781-65-2

3-Thiopheneacetyl chloride

Cat. No.: B171876
CAS No.: 13781-65-2
M. Wt: 160.62 g/mol
InChI Key: KEYWOCXIPDAGCS-UHFFFAOYSA-N
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Description

3-Thiopheneacetyl chloride is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Thiopheneacetyl chloride can be synthesized through the reaction of thiophene-3-acetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where thionyl chloride acts as both the chlorinating agent and the solvent. The reaction proceeds as follows:

C6H5COOH+SOCl2C6H5COCl+SO2+HCl\text{C}_6\text{H}_5\text{COOH} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_5\text{COCl} + \text{SO}_2 + \text{HCl} C6​H5​COOH+SOCl2​→C6​H5​COCl+SO2​+HCl

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 3-Thiopheneacetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile, such as an amine or alcohol, to form amides or esters.

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides and sulfones or reduced to form thiols and thioethers.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic or neutral conditions.

    Electrophilic Substitution: Reagents such as halogens, nitric acid, and sulfuric acid are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are used under controlled conditions.

Major Products Formed:

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Halogenated Thiophenes: Formed from electrophilic substitution reactions.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

Scientific Research Applications

3-Thiopheneacetyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and polymers.

    Biology: Employed in the modification of biomolecules for studying biological processes and developing new drugs.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the production of agrochemicals, dyes, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-thiopheneacetyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. The thiophene ring can also participate in electrophilic substitution reactions, where the sulfur atom stabilizes the intermediate cation, facilitating the reaction.

Comparison with Similar Compounds

    Thiophene-2-acetyl chloride: Similar in structure but with the acetyl group at the 2-position.

    Furan-3-acetyl chloride: Contains an oxygen atom instead of sulfur in the aromatic ring.

    Pyrrole-3-acetyl chloride: Contains a nitrogen atom instead of sulfur in the aromatic ring.

Uniqueness: 3-Thiopheneacetyl chloride is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct electronic properties and reactivity compared to its oxygen and nitrogen analogs. This uniqueness makes it particularly valuable in the synthesis of sulfur-containing heterocycles and pharmaceuticals.

Properties

IUPAC Name

2-thiophen-3-ylacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEYWOCXIPDAGCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375267
Record name 3-Thiopheneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13781-65-2
Record name 3-Thiopheneacetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(thiophen-3-yl)acetyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Thiopheneacetyl chloride in the synthesis of conducting polymers, and how do the resulting polymers' properties differ?

A: this compound is a key reagent in synthesizing monomers for creating conducting polymers. [, ] The articles describe its use in creating thiophene-based monomers with amide linkages. These monomers can then undergo electrochemical or chemical polymerization to form the final polymers.

Q2: How do the different polymerization techniques used with these this compound-derived monomers influence the polymers' characteristics?

A: The research articles demonstrate that both electrochemical and chemical polymerization can be employed to create polymers from this compound-derived monomers. [, ] While both methods successfully yield polymeric materials, their properties can differ based on the polymerization conditions and techniques used.

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